![molecular formula C20H18O6 B10783849 5-[(3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole](/img/structure/B10783849.png)
5-[(3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole is a complex organic compound that features two benzodioxole units linked via a hexahydrofurofuran system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves the cyclization of appropriate precursors. Typical reaction conditions may include:
Formation of the Furofuran Ring: : This might be achieved through cyclization reactions involving diol precursors under acidic or basic conditions.
Attachment of Benzodioxole Units: : This could be done via condensation reactions with benzodioxole precursors.
Industrial Production Methods
While specific details on industrial-scale production of this compound may not be widely documented, scalable methods would likely involve:
Optimized Cyclization Reactions: : Using more efficient catalysts and solvents to maximize yield.
Purification Techniques: : Employing advanced purification methods like column chromatography to ensure high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using reagents like PCC (Pyridinium chlorochromate).
Reduction: : Reduction reactions might involve reagents such as LiAlH₄.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole rings.
Common Reagents and Conditions
Oxidation: : PCC, Jones reagent.
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: : Halogens (e.g., Br₂) in polar solvents.
Major Products
Oxidation: : Formation of corresponding ketones or aldehydes.
Reduction: : Production of alcohols or reduced benzodioxole derivatives.
Substitution: : Halogenated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
Catalysis: : Potential as a ligand in coordination chemistry.
Organic Synthesis: : Intermediate in the synthesis of more complex molecules.
Biology and Medicine
Pharmacology: : Could exhibit bioactivity owing to its benzodioxole moieties, which are often found in bioactive compounds.
Industry
Material Science: : Use in the synthesis of polymeric materials with unique properties.
Agriculture: : Potential as a precursor in the development of agrochemicals.
Mechanism of Action
The compound might exert its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The benzodioxole rings may play a significant role in binding to these targets, influencing the compound's activity.
Comparison with Similar Compounds
Similar Compounds
5-[(3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole
Dibenzodioxole derivatives
Hexahydrofurofuran analogs
Uniqueness
This compound's uniqueness lies in its dual benzodioxole units linked via a hexahydrofurofuran system, which may confer unique reactivity and properties not observed in simpler analogs.
There you go—a detailed deep-dive into this compound! Hope it helps!
Properties
Molecular Formula |
C20H18O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[(3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20?/m0/s1 |
InChI Key |
PEYUIKBAABKQKQ-NRFVGKODSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CO[C@H]2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



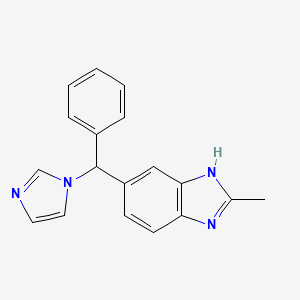

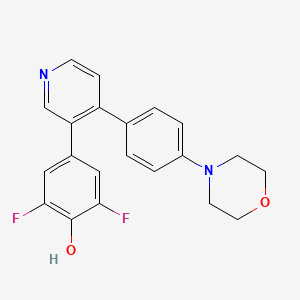
![5-[(3As,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole](/img/structure/B10783788.png)
![(1S,5R,8R,13R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783789.png)
![(1S,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B10783796.png)
![tert-butyl 2-[2-[3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetyl]oxyacetate](/img/structure/B10783801.png)
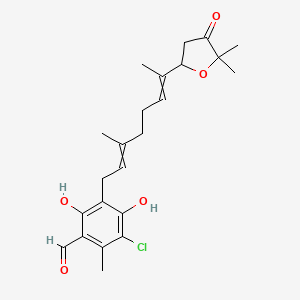

![(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783855.png)
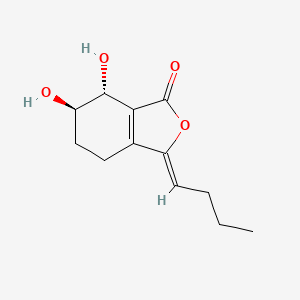
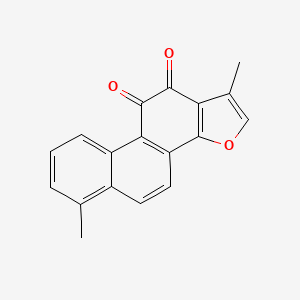
![(1R,15S,16S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B10783881.png)
